molecular formula C12H14N4O2S B563087 Sulfamethazine-d4 CAS No. 1020719-82-7

Sulfamethazine-d4

Cat. No.: B563087
CAS No.: 1020719-82-7
M. Wt: 282.36 g/mol
InChI Key: ASWVTGNCAZCNNR-LNFUJOGGSA-N
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Description

Sulfamethazine-d4: is a deuterium-labeled derivative of sulfamethazine, a sulfonamide antibiotic. This compound is primarily used as an internal standard in mass spectrometry for the quantification of sulfamethazine. Sulfonamides, including sulfamethazine, are known for their antibacterial properties and are widely used in veterinary medicine to treat various bacterial infections .

Scientific Research Applications

Chemistry: Sulfamethazine-d4 is used as an internal standard in mass spectrometry to quantify sulfamethazine levels in various samples. This helps in the accurate measurement of drug concentrations in pharmacokinetic and environmental studies .

Biology: In biological research, this compound is used to study the metabolism and degradation of sulfamethazine in living organisms. This helps in understanding the pharmacokinetics and environmental impact of the drug .

Medicine: this compound is used in clinical research to monitor the levels of sulfamethazine in patients undergoing treatment. This helps in optimizing dosage and minimizing side effects .

Industry: In the pharmaceutical industry, this compound is used in the quality control of sulfamethazine-containing products. This ensures the consistency and safety of the final products .

Mechanism of Action

Target of Action

Sulfamethazine-d4, a deuterium-labeled variant of Sulfamethazine, primarily targets bacterial dihydropteroate synthase (DHPS) . DHPS is an enzyme involved in the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth .

Mode of Action

this compound inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to DHPS . By replacing PABA in the dihydrofolic acid molecule, this compound prevents the formation of folic acid, thereby inhibiting nucleic acid synthesis and multiplication of the bacterial cell . This makes this compound a bacteriostatic agent .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of folic acid in bacteria . By inhibiting DHPS, this compound disrupts the production of dihydrofolic acid, a precursor to folic acid. This, in turn, inhibits the synthesis of purines and dTMP, which are essential components of DNA and RNA . The disruption of these pathways leads to the inhibition of bacterial growth .

Pharmacokinetics

It is known that sulfamethazine, the non-deuterated form, has a high bioavailability and a relatively short elimination half-life . It is also slightly soluble in DMSO and methanol when heated

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, this compound prevents bacteria from producing essential components of their DNA and RNA, thereby inhibiting their ability to multiply .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, it has been detected in environmental water samples , suggesting that it can remain active in aquatic environments. Additionally, this compound is used to treat and prevent various animal diseases, such as gastrointestinal and respiratory tract infections , indicating that it is effective in diverse biological environments.

Safety and Hazards

Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors when handling Sulfamethazine-d4 . In case of skin contact, it is advised to take off contaminated clothing immediately and wash off with soap and plenty of water .

Future Directions

Future research could focus on improving the adsorption process of Sulfamethazine-d4, as the adsorption quantities first increased and then decreased for pH between 3 and 10 . Additionally, the removal efficiencies decreased with increasing temperature, suggesting that the adsorption process is more favorable at low temperatures .

Biochemical Analysis

Biochemical Properties

Sulfamethazine-d4 plays a crucial role in biochemical reactions by inhibiting the enzyme dihydropteroate synthase. This enzyme is responsible for the conversion of pteridine and para-aminobenzoic acid (PABA) to dihydropteroic acid, an intermediate in the synthesis of tetrahydrofolic acid (THF). By competing with PABA for binding to dihydropteroate synthase, this compound effectively inhibits the production of THF, which is essential for the synthesis of purines and thymidine . This inhibition leads to a bacteriostatic effect, preventing bacterial growth and proliferation.

Cellular Effects

This compound affects various types of cells and cellular processes by disrupting folic acid synthesis. This disruption impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the inhibition of dihydropteroate synthase by this compound leads to a decrease in the production of nucleotides, which are essential for DNA replication and repair . This results in the inhibition of bacterial growth and the eventual death of the bacterial cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its competitive inhibition of dihydropteroate synthase. By binding to the active site of the enzyme, this compound prevents the binding of PABA, thereby inhibiting the synthesis of dihydropteroic acid . This inhibition disrupts the production of tetrahydrofolic acid, which is necessary for the synthesis of nucleotides. The lack of nucleotides impairs DNA replication and repair, leading to the bacteriostatic effect observed with this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the bacteriostatic effects of this compound can persist for extended periods, but the compound’s efficacy may decrease as it degrades. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies indicating potential resistance development in bacterial populations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects can be observed, including gastrointestinal disturbances, hypersensitivity reactions, and potential nephrotoxicity . Threshold effects have been noted, where the efficacy of this compound plateaus at a certain dosage, and increasing the dose further does not enhance its antibacterial activity .

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation and degradation. The primary metabolic pathway involves the acetylation of the amino group, leading to the formation of N4-acetylsulfamethazine . This metabolite is then excreted in the urine. Additionally, this compound can undergo hydroxylation and conjugation reactions, further contributing to its metabolism and elimination . These metabolic pathways are crucial for the detoxification and clearance of this compound from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and is also transported by specific transporters and binding proteins . The distribution of this compound within tissues is influenced by its affinity for plasma proteins, which can affect its localization and accumulation. In some cases, this compound can accumulate in specific tissues, leading to localized effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on dihydropteroate synthase . The compound does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. Its presence in the cytoplasm is sufficient to disrupt folic acid synthesis and inhibit bacterial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfamethazine-d4 involves the incorporation of deuterium atoms into the sulfamethazine molecule. This can be achieved through the reaction of deuterated reagents with sulfamethazine under specific conditions. One common method involves the reaction of aliphatic or aromatic sulfonyl chloride with ammonia, which produces a higher yield compared to other methods .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification to ensure the high purity of the final product. The compound is then tested for its isotopic purity and stability before being used in research and analytical applications .

Chemical Reactions Analysis

Types of Reactions: Sulfamethazine-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfone derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Uniqueness: Sulfamethazine-d4 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling allows for precise quantification and analysis of sulfamethazine in various samples, providing valuable data for research and clinical applications .

Properties

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWVTGNCAZCNNR-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC(=CC(=N2)C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662196
Record name 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-82-7
Record name 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: The research paper mentions challenges in storing antibiotic standard mixtures. How does the use of sulfamethazine-d4 as an internal standard help mitigate these challenges?

A1: [] highlights that many antibiotics, including sulfonamides, can degrade in standard mixtures over time, impacting the accuracy of quantification. Using this compound as an internal standard helps to correct for these variations. Since the internal standard is added at the beginning of the analysis, any losses or degradation occurring during sample preparation or analysis will affect both the analyte and the internal standard proportionally. This allows for more accurate determination of the original analyte concentration. []

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